N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by a benzene ring fused to a thiophene ring, with a phenyl group and a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with phenylacetic acid derivatives under acidic conditions to form the benzothiophene core. The carboxamide group is then introduced through the reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5,6,7-tetrahydrobenzothiophene: Similar structure but lacks the carboxamide group.
4,5,6,7-tetrahydrobenzothiophene-1-carboxamide: Similar structure but lacks the phenyl group.
Uniqueness
N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-12-7-2-1-3-8-12)14-13-9-5-4-6-11(13)10-18-14/h1-3,7-8,10H,4-6,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWGWCNQWVBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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